3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

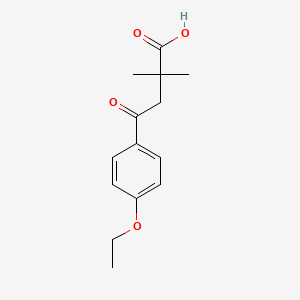

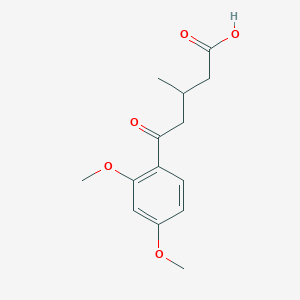

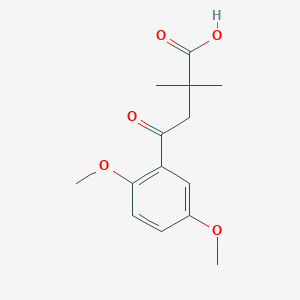

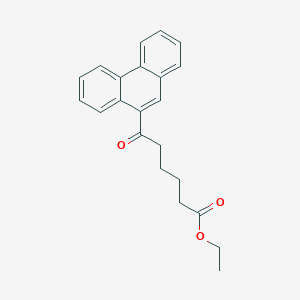

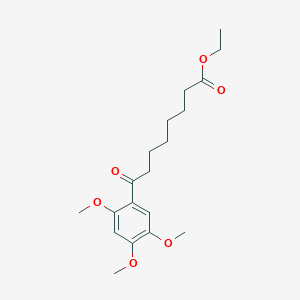

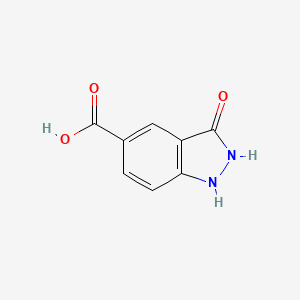

“3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid” is a chemical compound with the molecular formula C8H6N2O3 . It is also known by its IUPAC name, which is the same as the common name .

Molecular Structure Analysis

The molecular structure of “3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid” can be represented by the SMILES notation: C1=CC2=C (C=C1C (=O)O)C (=O)NN2 . This notation provides a way to represent the structure using ASCII strings. The compound has a molecular weight of 178.15 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid” include a boiling point of 362.4±21.0 C at 760 mmHg and a melting point of >251 C . The compound has one hydrogen bond donor and three hydrogen bond acceptors .

Aplicaciones Científicas De Investigación

Antiproliferative Activity

Indazole derivatives have been observed to possess significant antiproliferative activity against various neoplastic cell lines. Compounds like 3-amino-1H-indazole-1-carboxamides show inhibition of cell growth, particularly effective against colon and melanoma cell lines .

Anti-inflammatory Activity

A series of indazole carboxylic acids have been synthesized and screened for their anti-inflammatory activities. These compounds have shown promising results in inhibiting paw edema, indicating their potential as anti-inflammatory agents .

Anti-HIV Activity

Indolyl and oxochromenyl xanthenone derivatives, which include indazole moieties, have been studied for their anti-HIV properties through molecular docking studies .

Antitumor Activity

Indazole scaffolds are present in several FDA-approved small molecule anti-cancer drugs. New indazole derivatives have been synthesized and evaluated for their growth inhibitory activity against cancer cell lines, showing potent effects .

Antimicrobial Activity

Some indazole derivatives have been reported to exhibit activity against various Gram-positive and Gram-negative bacterial strains, highlighting their potential as antimicrobial agents .

Antiprotozoal Activity

Recent reports suggest that certain indazole derivatives possess antiprotozoal activity, with effectiveness against pathogens such as E. histolytica and T. vaginalis .

Mecanismo De Acción

Target of Action

Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . Another potential target could be the Sphingosine-1 phosphate receptor-1 (S1P1) .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, the activation of S1P1 maintains endothelial barrier integrity, whereas its desensitization induces peripheral blood lymphopenia .

Biochemical Pathways

Indazole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The compound’s solubility, lipophilicity, and other physicochemical properties can impact its bioavailability .

Result of Action

Indazole derivatives have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

3-oxo-1,2-dihydroindazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-5-3-4(8(12)13)1-2-6(5)9-10-7/h1-3H,(H,12,13)(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPGBCYHMJSRNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646258 |

Source

|

| Record name | 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid | |

CAS RN |

787580-93-2 |

Source

|

| Record name | 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.